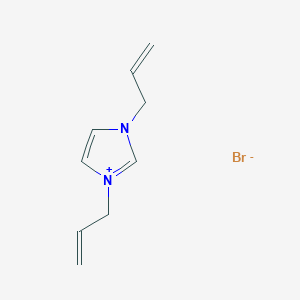![molecular formula C15H12 B12531863 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene CAS No. 674367-67-0](/img/structure/B12531863.png)
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes multiple rings and double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene typically involves the reaction of indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or introduce hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene has several scientific research applications, including:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Biological Research: Its structure allows for the study of PAH interactions with biological systems, which can provide insights into the effects of PAHs on health and the environment.
Mecanismo De Acción
The mechanism by which 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions can affect its stability and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
- 3H-Cyclopenta[a]naphthalene
Uniqueness
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene is unique due to its specific arrangement of rings and double bonds, which confer distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science .
Propiedades
Número CAS |
674367-67-0 |
|---|---|
Fórmula molecular |
C15H12 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3,9-dimethylidene-4H-cyclopenta[e]azulene |
InChI |
InChI=1S/C15H12/c1-10-7-9-14-13(10)5-3-4-12-8-6-11(2)15(12)14/h3-4,6-9H,1-2,5H2 |
Clave InChI |
UZMIIRAOHRVLGC-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC2=C1CC=CC3=C2C(=C)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
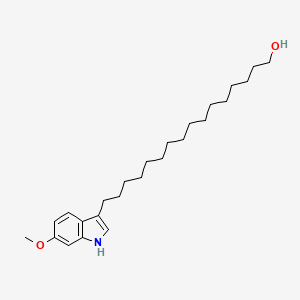
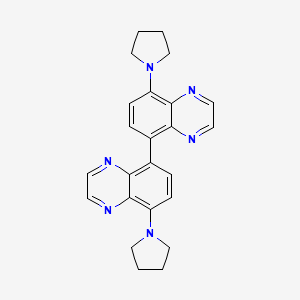

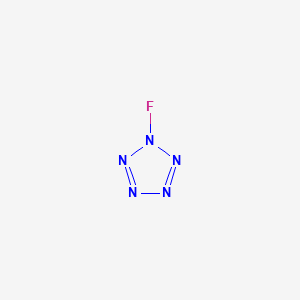

![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
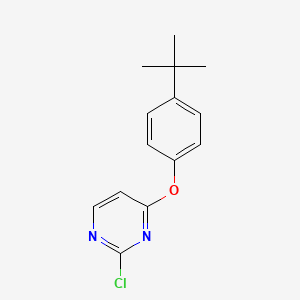
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)

![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)

